molecular formula C12H14BrNO4 B3268531 Methyl 4-acetamido-5-bromo-2-ethoxybenzoate CAS No. 483304-07-0

Methyl 4-acetamido-5-bromo-2-ethoxybenzoate

Cat. No.: B3268531
CAS No.: 483304-07-0
M. Wt: 316.15 g/mol
InChI Key: CDCKVFKCLQJTKG-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-bromo-2-ethoxybenzoate is an organic compound with the molecular formula C12H14BrNO4 It is a derivative of benzoic acid and is characterized by the presence of an acetamido group, a bromo substituent, and an ethoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-acetamido-5-bromo-2-ethoxybenzoate can be synthesized through a multi-step process involving the bromination of methyl 4-acetamido-2-ethoxybenzoate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromo substituent at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo substituent can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions, aqueous or organic solvents.

Major Products Formed:

Scientific Research Applications

Methyl 4-acetamido-5-bromo-2-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-acetamido-5-bromo-2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the bromo substituent can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    Methyl 4-acetamido-5-chloro-2-ethoxybenzoate: Similar structure but with a chloro substituent instead of bromo.

    Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of ethoxy.

    Methyl 4-acetamido-2-ethoxybenzoate: Lacks the bromo substituent.

Uniqueness: Methyl 4-acetamido-5-bromo-2-ethoxybenzoate is unique due to the presence of both the bromo and ethoxy substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. The bromo substituent can enhance the compound’s ability to participate in halogen bonding, while the ethoxy group can influence its solubility and interaction with biological membranes .

Properties

IUPAC Name

methyl 4-acetamido-5-bromo-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCKVFKCLQJTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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